N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on their specific structure and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their solubility, boiling point, and melting point, can vary depending on their specific structure.Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, as a furan derivative, may relate to the broader application of furan compounds derived from plant biomass, which are crucial in producing sustainable polymers, functional materials, and fuels. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its subsequent products, play a significant role in replacing non-renewable hydrocarbon sources with biomass-based alternatives in the chemical industry. The synthesis of HMF from plant feedstocks and its use in monomers, polymers, fuels, and various chemicals highlight the potential application areas for similar furan-based compounds (Chernyshev, Kravchenko, & Ananikov, 2017).
Biological Activities of Isoxazole Derivatives
Isoxazolines, including those related to this compound, have been identified as significant in medicinal chemistry due to their anticancer properties. Natural products and synthetic compounds containing isoxazoline moieties are explored for their potential as chemotherapeutic agents. The review of natural isoxazoline derivatives, their isolation, synthetic pathways, and anticancer activities underscores the importance of such compounds in developing novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).
Environmental Impact and Removal Techniques
The research on environmental pollutants and their removal methods offers insight into managing and mitigating the impact of chemical compounds, including furan and isoxazole derivatives. Studies on contaminants like sulfamethoxazole reveal the importance of understanding the environmental fate, toxicity, and removal techniques for organic pollutants. Such research is vital for developing cleaner, more sustainable practices for handling and disposing of chemical compounds to protect the environment (Prasannamedha & Kumar, 2020).
Mechanism of Action
Target of Action
Similar compounds containing the isoxazole moiety have been tested for their in vitro anticancer activity against human cancer cell lines . These compounds have shown remarkable anticancer activity, suggesting that they may target proteins involved in cancer cell proliferation and survival .
Mode of Action
It is known that similar isoxazole derivatives interact with their targets, leading to changes that inhibit the growth of cancer cells . Molecular docking studies with EGFR (Epidermal Growth Factor Receptor), a protein that plays a crucial role in cell growth and survival, have also strengthened the in vitro anticancer activity of these compounds .
Biochemical Pathways
Given its potential anticancer activity, it can be inferred that this compound may affect pathways related to cell proliferation, apoptosis, and survival .
Result of Action
Similar compounds have shown remarkable anticancer activity against human cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Safety and Hazards
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-18-9(8-3-2-5-19-8)7-13-11(16)12(17)14-10-4-6-20-15-10/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICCPYDOQNYLQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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